molecular formula C16H13I2N3O5 B3729918 N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B3729918
M. Wt: 581.10 g/mol
InChI Key: LHDMNLQYCJEOKT-FBCYGCLPSA-N
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Description

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound characterized by the presence of iodine, hydroxyl, nitro, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with 2-(4-methyl-2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of inflammatory mediators or disruption of cellular signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-phenyl-2-nitrophenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methoxy-2-nitrophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13I2N3O5/c1-9-2-3-14(13(4-9)21(24)25)26-8-15(22)20-19-7-10-5-11(17)6-12(18)16(10)23/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDMNLQYCJEOKT-FBCYGCLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)I)I)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13I2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

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